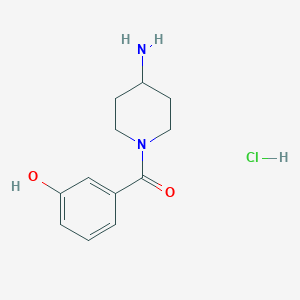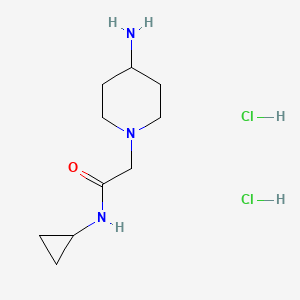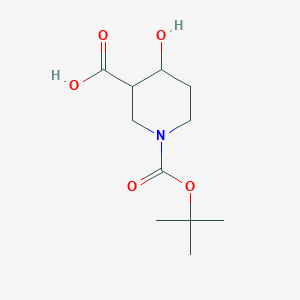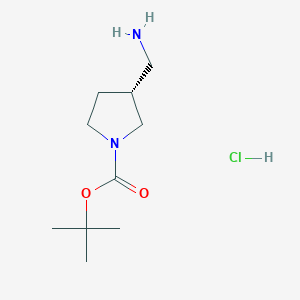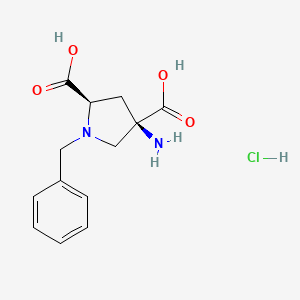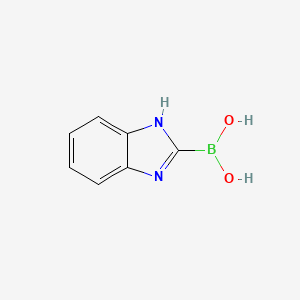![molecular formula C10H16N2O B1520982 [2-(Tert-butoxy)pyridin-4-yl]methanamine CAS No. 1152560-93-4](/img/structure/B1520982.png)
[2-(Tert-butoxy)pyridin-4-yl]methanamine
Overview
Description
“[2-(Tert-butoxy)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for “[2-(Tert-butoxy)pyridin-4-yl]methanamine” is 1S/C10H16N2O/c1-10(2,3)13-9-7-12-5-4-8(9)6-11/h4-5,7H,6,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“[2-(Tert-butoxy)pyridin-4-yl]methanamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) value, which indicates its lipophilicity, is 2.03 .Scientific Research Applications
Photocytotoxic Applications in Cancer Treatment
Iron(III) complexes, incorporating ligands similar to "[2-(Tert-butoxy)pyridin-4-yl]methanamine," have been synthesized for applications in cellular imaging and cancer therapy. These complexes exhibit photocytotoxic properties under red light, causing cell death through apoptosis by generating reactive oxygen species. This property makes them potential candidates for targeted cancer treatment with minimal side effects (Basu et al., 2014).
Coordination Chemistry and Luminescent Properties
The coordination chemistry of pyridine and pyrazole-based ligands has been extensively studied, showing their versatility in forming luminescent lanthanide compounds. These compounds have potential applications in biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds through ambient-temperature reactions, involving precursors and methods that could potentially apply to compounds with structures related to "[2-(Tert-butoxy)pyridin-4-yl]methanamine." Such studies contribute to the broader field of organic chemistry and materials science (Becerra et al., 2021).
Catalytic Applications
Nickel complexes involving phosphino- and pyridine-based ligands demonstrate catalytic properties in the oligomerization of ethylene, highlighting the role of pyridine derivatives in catalysis and materials chemistry (Kermagoret & Braunstein, 2008).
Water Oxidation for Energy Conversion
Ruthenium complexes, utilizing pyridine ligands, have been studied for their capacity to catalyze water oxidation, a crucial reaction for sustainable energy conversion and storage technologies. These complexes show potential in enhancing the efficiency of solar fuel production (Zong & Thummel, 2005).
Safety And Hazards
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPXOACDVLEDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Tert-butoxy)pyridin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




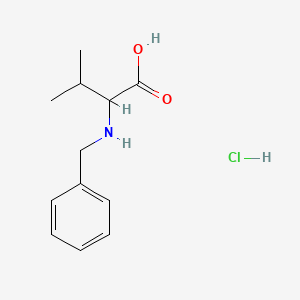
![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
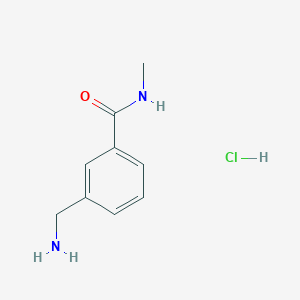
![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1520911.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)
